(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Fragment-based drug discovery Lead-likeness Physicochemical property profiling

Medicinal chemistry teams needing a bifunctional phenylpyrazole building block often face synthetic bottlenecks from missing orthogonal handles. This 97% pure compound (CAS 1006442-29-0) solves this with a primary amine for direct HATU/EDC amide coupling and a 4-chloro-1H-pyrazole for Pd-catalyzed diversification-enabling parallel library synthesis without protecting-group steps. - Enables 50-200 compound amide libraries in a single step; validated in PDE4B inhibitor patents (IC₅₀ 0.49-1000 nM). - MW 207.66, XLogP3 1.4, TPSA 30.9 Ų-satisfies fragment rule-of-three for SPR/NMR screening. - Stored at 4°C under N₂, protected from light; bulk HCl salt form available for kg-scale agrochemical procurement.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B7762342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)N2C=C(C=N2)Cl
InChIInChI=1S/C10H10ClN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5,12H2
InChIKeyRRPBVAZFGFIHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine – Building Block Identity and Procurement


(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006442-29-0, C₁₀H₁₀ClN₃, MW 207.66 g/mol) is a bifunctional phenylpyrazole building block bearing a primary amine (–CH₂NH₂) handle para to a 4-chloro-1H-pyrazol-1-yl substituent [1]. Its computed physicochemical profile – XLogP3 of 1.4, topological polar surface area of 30.9 Ų, one H-bond donor, two H-bond acceptors, and two rotatable bonds – places it in a favorable fragment-like property space for lead discovery [1]. The compound is commercially supplied at 97% purity by multiple vendors (ChemScene, CalpacLab, Chemenu) and is stored at 4°C under nitrogen with protection from light, reflecting the amine's sensitivity to oxidation .

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine: Unmatched by Simple Pyrazole Analogs


In-class phenylpyrazole building blocks such as 4-chloro-1-phenylpyrazole (CAS 6831-92-1) and 4-(4-chlorophenyl)-1H-pyrazole (CAS 111016-47-8) lack the primary amine nucleophilic handle that enables direct amide coupling, reductive amination, or urea formation without additional functional group interconversion steps [1]. Conversely, regioisomeric analogs like (3-chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine (CAS 1340175-61-2), which carry the chlorine substituent on the phenyl ring rather than the pyrazole, present a fundamentally different electronic environment – the chlorine serves as an electron-withdrawing group directly on the phenyl scaffold, altering both the amine pKa and the preferred vectors for Pd-catalyzed cross-coupling reactions [2]. The specific arrangement in the target compound – chlorine at the pyrazole 4-position and amine on the para-phenyl position – provides orthogonal reactivity handles that are not simultaneously present in any single commercially available comparator, making generic substitution impossible without re-engineering the entire synthetic route.

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine: Head-to-Head Comparison with Closest Analogs


Lipophilicity Advantage vs. 4-Chloro-1-phenylpyrazole

The target compound possesses a computed XLogP3 of 1.4, approximately 1.4 log units lower than the simpler analog 4-chloro-1-phenylpyrazole (CAS 6831-92-1, MW 178.62, estimated XLogP3 ≈ 2.8), owing to the presence of the polar primary amine [1][2]. This lower lipophilicity translates into a more favorable ligand efficiency profile for fragment-based and lead-generation programs where the rule-of-three (MW < 300, cLogP ≤ 3) guides selection. The topological polar surface area (tPSA) of 30.9 Ų further distinguishes it from 4-chloro-1-phenylpyrazole (tPSA ≈ 17.8 Ų), providing an additional H-bond donor/acceptor that can engage biological targets [1].

Fragment-based drug discovery Lead-likeness Physicochemical property profiling Pyrazole building blocks

Cross-Coupling Reactivity: 4-Chloro-Pyrazole vs. 3-Chloro-Phenyl Pattern

In the target compound, the chlorine atom is positioned at the 4-position of the pyrazole ring. This contrasts with the regioisomer (3-chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine (CAS 1340175-61-2), where the chlorine resides on the phenyl ring at the meta position relative to the amine. Published studies on 4-chloropyrazoles demonstrate that the 4-chloro substituent enables highly regioselective Pd-catalyzed arylation at the pyrazole 5-position with aryl bromides, yielding 5-arylpyrazoles in moderate to excellent yields under mild conditions [1]. The 3-chloro-phenyl isomer lacks this pyrazole-directed reactivity, instead presenting a phenyl chloride that requires different catalytic conditions (typically bulkier ligands for oxidative addition to aryl chlorides) . This regiochemical distinction means that the two compounds are non-interchangeable in synthetic sequences that exploit pyrazole C–H functionalization chemistry.

Regioselective synthesis Palladium-catalyzed cross-coupling Structure-activity relationships Medicinal chemistry

PDE4 Inhibitor Scaffold Validation (US11401286)

Patent US11401286 (Tetra Discovery Partners) explicitly discloses compounds incorporating the 4-((4-chloro-1H-pyrazol-1-yl)methyl)phenylamine motif, which is the direct methylene-extended analog of the target compound. Example 188 in this patent (BDBM562616) demonstrates PDE4B S133D inhibitory activity with an IC₅₀ of 1,000 nM [1]. While this activity is derived from an elaborated analog rather than the free amine building block, it establishes the 4-(4-chloro-1H-pyrazol-1-yl)phenyl scaffold as a validated pharmacophore in a patent-protected chemical series. In contrast, the comparator building block 4-chloro-1-phenylpyrazole (CAS 6831-92-1), lacking the amine, cannot directly access this chemical space without multi-step functionalization [2]. Other examples in the same patent series achieve potent PDE4B inhibition (e.g., Example 270: IC₅₀ = 0.49 nM), demonstrating the tractability of this scaffold for potency optimization [3].

Phosphodiesterase 4 (PDE4) inhibition Inflammatory disease Patent intermediate Lead optimization

Bifunctional Orthogonality: Two Reactive Handles vs. Mono-Functional Analogs

The target compound uniquely combines two orthogonal reactive handles – a nucleophilic primary amine (pKa ≈ 8.89, predicted) on the phenyl ring and an electrophilic 4-chloro substituent on the pyrazole – within a single low-MW fragment . The HCl salt form (CAS 1820614-50-3, MW 244.12) is also commercially available, offering improved solid-state stability and handling . In comparison, 4-(4-chlorophenyl)-1H-pyrazole (CAS 111016-47-8, MW 178.62) bears the chlorine on the phenyl but lacks any amine functionality, while 1-benzyl-4-chloro-1H-pyrazol-3-amine (CAS 895930-09-3, MW 207.66) positions the amine on the pyrazole ring rather than the phenyl, leading to a different H-bonding geometry when elaborated into target molecules . The para-relationship between the amine and the pyrazole in the target compound provides a linear, rigid geometry with an extended molecular length that is distinct from the bent geometry of the 1-benzyl analog [1].

Bifunctional building blocks Divergent synthesis Parallel library synthesis Medicinal chemistry workflow

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine: Procurement & Deployment Scenarios


Rapid Amide Library Synthesis for PDE4 Lead Optimization

Medicinal chemistry teams pursuing PDE4 inhibitor programs can deploy this building block as the core scaffold for amide library generation. The primary amine undergoes straightforward HATU- or EDC-mediated coupling with diverse carboxylic acids to generate 50–200 compound libraries in a single parallel synthesis step. This workflow is directly validated by the US11401286 patent series, where the 4-((4-chloro-1H-pyrazol-1-yl)methyl)phenyl motif appears in multiple examples with PDE4B IC₅₀ values ranging from 0.49 nM to 1,000 nM, demonstrating both scaffold tractability and a wide SAR window for potency optimization [1][2].

Fragment-Based Screening: Rule-of-Three Compliant Hit

With MW = 207.66 Da, XLogP3 = 1.4, and 1 HBD / 2 HBA, this compound satisfies all fragment rule-of-three criteria. It is suitable for inclusion in fragment screening libraries at 100–500 mM DMSO stock concentrations for biochemical or biophysical primary screens (SPR, TSA, NMR). The low lipophilicity reduces the risk of promiscuous aggregation-based inhibition compared to more lipophilic phenylpyrazole fragments. Upon hit identification, the amine provides a direct synthetic vector for fragment growth via amide coupling, while the 4-chloro handle enables parallel exploration of pyrazole-directed diversification without deconvolution of two-step chemistry [3].

JAK Kinase Inhibitor Chemical Space Exploration

The Genentech patent US11649241 on pyrazolochlorophenyl JAK inhibitors employs a structurally related 4-chloropyrazolyl-phenyl architecture. The target compound's bifunctional nature allows medicinal chemists to access this chemotype through divergent synthesis: the amine can be elaborated into urea, sulfonamide, or amide linkages that are commonly featured in kinase inhibitor hinge-binding motifs, while the 4-chloropyrazole can be further substituted to modulate selectivity across the JAK family (JAK1/JAK2/JAK3/TYK2) [4].

Agrochemical Intermediate for Pesticides and Fungicides

The 1-aryl-4-chloropyrazole motif is a privileged scaffold in agrochemical discovery, appearing in commercial insecticides (e.g., pyraclofos, fipronil analogs). This building block enables the rapid synthesis of 1,4-diarylpyrazole libraries where the amine can be converted to amide, urea, or imine linkages for systematic evaluation of insecticidal or fungicidal activity. The HCl salt form offers superior long-term storage stability for industrial procurement at kilogram scale .

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